molecular formula C16H17N5O B3591328 1,3-DIMETHYL-N~4~-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE

1,3-DIMETHYL-N~4~-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE

Cat. No.: B3591328
M. Wt: 295.34 g/mol
InChI Key: NMLVULPFMNILIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1,3-dimethyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-4-carboxamide” is a pyrazole derivative. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

The synthesis of pyrazole derivatives involves various steps with acceptable reaction procedures and quantitative yields . The compounds are characterized by 1H NMR, 13C NMR, IR, HRMS, and ESI–MS spectra . The synthesis involves the reaction of electron-deficient N-arylhydrazones with nitroolefins .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic moiety . The pyrazole ring contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions. For instance, a series of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione derivatives were synthesized in various steps .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary. For instance, 1, 3-diazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Future Directions

The future directions in the research of pyrazole derivatives could involve the development of new drugs that overcome the problems of antimicrobial resistance . The broad range of chemical and biological properties of imidazole makes it an important synthon in the development of new drugs .

Properties

IUPAC Name

1,3-dimethyl-N-[4-(pyrazol-1-ylmethyl)phenyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c1-12-15(11-20(2)19-12)16(22)18-14-6-4-13(5-7-14)10-21-9-3-8-17-21/h3-9,11H,10H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLVULPFMNILIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)NC2=CC=C(C=C2)CN3C=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-DIMETHYL-N~4~-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1,3-DIMETHYL-N~4~-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1,3-DIMETHYL-N~4~-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
1,3-DIMETHYL-N~4~-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1,3-DIMETHYL-N~4~-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE
Reactant of Route 6
1,3-DIMETHYL-N~4~-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE

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